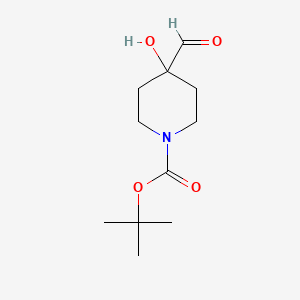

1-Boc-4-hydroxy-4-formyl-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

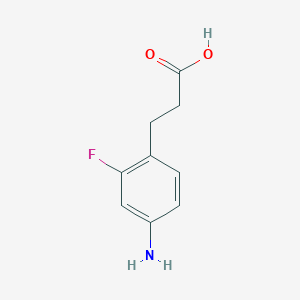

“1-Boc-4-hydroxy-4-formyl-piperidine” is a substituted piperidine compound. It’s used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-Boc-4-hydroxy-4-formyl-piperidine” is C11H19NO4 . The molecular weight is 229.27 g/mol . The InChI is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-hydroxy-4-formyl-piperidine” include a molecular weight of 229.27 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .Wissenschaftliche Forschungsanwendungen

1. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction

- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.

- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .

- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .

2. Piperidine Derivatives in Drug Design

- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

3. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction

- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.

- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .

- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .

4. Piperidine Derivatives in Drug Design

- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Eigenschaften

IUPAC Name |

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMZOYDABCDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646529 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-hydroxy-4-formyl-piperidine | |

CAS RN |

885523-44-4 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)